Home > Products > Screening Compounds P27332 > Galanin-(1-13)-bradykinin-(2-9)-amide
Galanin-(1-13)-bradykinin-(2-9)-amide - 142846-71-7

Galanin-(1-13)-bradykinin-(2-9)-amide

Catalog Number: EVT-243187
CAS Number: 142846-71-7
Molecular Formula: C107H153N27O26
Molecular Weight: 2233.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Galanin-(1-13)-bradykinin-(2-9)-amide, often abbreviated as M-35, is a chimeric peptide meticulously crafted for its high affinity to galanin receptors. It serves as a potent galanin receptor antagonist, playing a crucial role in dissecting the physiological roles of the neuropeptide galanin, particularly in the central nervous system. [] While M-35 exhibits promising potential for therapeutic applications, its development as a pharmaceutical agent remains in its early stages.

Galanin

Compound Description: Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems. It plays a role in various physiological processes, including pain modulation, feeding behavior, and neuroendocrine regulation. [, ]

Relevance: Galanin is a direct precursor and the parent peptide of Galanin-(1-13)-bradykinin-(2-9)-amide. The chimeric peptide consists of the first 13 amino acids of galanin linked to the 2nd to 9th amino acids of bradykinin. [, ] Galanin-(1-13)-bradykinin-(2-9)-amide acts as a high-affinity galanin receptor antagonist, competing with galanin for binding sites. []

Bradykinin

Compound Description: Bradykinin is a peptide involved in inflammation and pain signaling. It acts as a potent vasodilator and increases vascular permeability. []

Relevance: Bradykinin provides a portion of the amino acid sequence for Galanin-(1-13)-bradykinin-(2-9)-amide. Specifically, the chimeric peptide incorporates amino acids 2 through 9 from bradykinin. [] Although the inclusion of the bradykinin sequence enhances the antagonist properties, the chimeric peptide does not appear to directly interact with bradykinin receptors. []

M617

Compound Description: M617, also known as [D-Trp2]-Galanin(1-13), is a synthetic galanin receptor agonist. It selectively activates the GAL1 receptor subtype. []

Relevance: While Galanin-(1-13)-bradykinin-(2-9)-amide acts as a galanin receptor antagonist, M617 serves as an agonist for the GAL1 receptor subtype. [, ] This contrasting activity highlights the different pharmacological profiles these compounds possess despite both interacting with galanin receptors.

Haloperidol

Compound Description: Haloperidol is a typical antipsychotic drug that primarily acts as a dopamine D2 receptor antagonist. It is used to treat schizophrenia, acute psychotic states, and delirium. []

Relevance: While not structurally related to Galanin-(1-13)-bradykinin-(2-9)-amide, haloperidol plays a crucial role in the research investigating the peptide's effects on tuberoinfundibular dopaminergic (TIDA) neurons. [] Researchers used haloperidol to stimulate TIDA neurons, creating a context where the inhibitory effects of Galanin-(1-13)-bradykinin-(2-9)-amide could be observed. []

5. MorphineCompound Description: Morphine is a potent opioid analgesic used to manage moderate to severe pain. It primarily acts on mu-opioid receptors in the central nervous system. []

Relevance: Although not structurally related to Galanin-(1-13)-bradykinin-(2-9)-amide, morphine's spinal antinociceptive effects are antagonized by galanin receptor antagonists, suggesting a complex interplay between galanin and opioid systems in pain modulation. []

Overview

Galanin-(1-13)-bradykinin-(2-9)-amide is a synthetic peptide that combines the first 13 amino acids of galanin with the second to ninth amino acids of bradykinin. This compound is classified as a high-affinity ligand and antagonist for galanin receptors, which are involved in various physiological processes, including pain modulation, neuroprotection, and cognitive functions. The peptide is primarily used in scientific research to investigate the role of galanin in neurological disorders and as a potential therapeutic target for conditions such as dementia and anxiety disorders.

Source and Classification

The peptide is synthesized through chemical methods, specifically solid-phase peptide synthesis, which allows for precise control over the sequence and purity of the final product. It is classified under bioactive peptides due to its functional roles in biological systems, particularly its interactions with galanin receptors (Galanin Receptor 1, 2, and 3) .

Synthesis Analysis

Methods

Galanin-(1-13)-bradykinin-(2-9)-amide is synthesized using solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a solid support, allowing for the formation of peptide bonds while protecting reactive groups to prevent unwanted reactions.

Technical Details

  1. Amino Acid Sequence: The sequence is H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2.
  2. Purity: The synthesized peptide typically exhibits a purity of around 97% as determined by high-performance liquid chromatography (HPLC) .
  3. Molecular Weight: The molecular weight of galanin-(1-13)-bradykinin-(2-9)-amide is 2233.56 g/mol .
Molecular Structure Analysis

Structure

The molecular formula for galanin-(1-13)-bradykinin-(2-9)-amide is C107H153N27O26. The structure features a combination of hydrophobic and hydrophilic amino acid residues, which contribute to its binding properties with galanin receptors .

Data

  • Molecular Formula: C107H153N27O26
  • Molecular Weight: 2233.56 g/mol
  • Sequence Length: 21 amino acids .
Chemical Reactions Analysis

Galanin-(1-13)-bradykinin-(2-9)-amide does not participate in typical chemical reactions like small organic molecules; instead, it engages in biochemical interactions with specific receptors. Its primary reaction involves binding to galanin receptors, which modulates various intracellular signaling pathways.

Technical Details

The binding affinity of galanin-(1-13)-bradykinin-(2-9)-amide to galanin receptor subtypes has been characterized through competitive binding assays, demonstrating its role as an antagonist .

Mechanism of Action

The mechanism of action for galanin-(1-13)-bradykinin-(2-9)-amide involves its interaction with galanin receptors located in the central nervous system. Upon binding, it inhibits the receptor's activation by endogenous galanin, thereby modulating downstream signaling pathways associated with neuroprotection and cognitive functions.

Process and Data

Research indicates that this peptide can influence spatial learning and memory processes in animal models, suggesting its potential role in treating cognitive deficits associated with neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical Properties

Galanin-(1-13)-bradykinin-(2-9)-amide is typically stored as a lyophilized powder at temperatures below -20 °C to maintain stability .

Chemical Properties

Key chemical properties include:

  • Solubility: Generally soluble in water and organic solvents.
  • Stability: Stable under appropriate storage conditions but sensitive to hydrolysis if not stored correctly.

Relevant data on its interactions with biological membranes indicate that it adopts a specific conformation conducive to receptor binding .

Applications

Galanin-(1-13)-bradykinin-(2-9)-amide is primarily utilized in scientific research settings for:

  • Investigating the role of galanin in neurological functions.
  • Exploring potential therapeutic applications for cognitive disorders such as dementia.
  • Studying pain modulation mechanisms due to its antagonistic properties on galanin receptors.
Introduction to Chimeric Neuropeptide Pharmacology

Historical Development of Galanin-Bradykinin Chimeric Ligands

The strategic development of chimeric peptide ligands emerged in the early 1990s as a solution to the persistent challenge of achieving receptor subtype specificity within the galaninergic system. Galanin, a neuropeptide with broad physiological roles, exerts its effects through three G protein-coupled receptors (GalR1, GalR2, GalR3) exhibiting only 40-60% amino acid sequence identity [4]. The structural conservation of these receptors, particularly in the N-terminal galanin binding domain, complicated the design of subtype-selective ligands using natural peptide sequences alone. This limitation catalyzed innovative approaches to peptide engineering, leading to the generation of hybrid molecules combining galanin receptor-binding sequences with functionally inert or stabilizing domains from other neuropeptides [5] [9].

Galanin-(1-13)-bradykinin-(2-9)-amide, designated M35, represents a pivotal milestone in this design evolution. Synthesized in the mid-1990s, M35 joined the N-terminal 1-13 fragment of galanin—containing the critical receptor interaction domain—with a modified C-terminal fragment of bradykinin (residues 2-9) [8]. This chimeric design exploited two key structural principles: First, the galanin(1-13) domain retained the high-affinity binding determinants essential for receptor engagement. Second, the bradykinin-derived sequence served primarily as a biostability-enhancing scaffold rather than a functional bradykinin receptor ligand [9]. Unlike earlier chimeras such as M15 (galanin(1-13)-substance P(5-11) amide), M35 demonstrated reduced potential for activating non-galanin receptors, thereby improving pharmacological specificity within the galanin system [4].

Initial pharmacological characterization revealed M35's complex behavior profile. In binding assays using rat brain membranes, M35 displaced radiolabeled galanin with high affinity (low nanomolar range), suggesting competitive binding at galanin recognition sites [8]. Functional studies in cellular systems yielded intriguing dualistic actions: in Rin m5F insulinoma cells expressing galanin receptors, M35 acted as a partial agonist for inhibition of adenylate cyclase, yet simultaneously functioned as an antagonist by blocking galanin-mediated suppression of carbachol-stimulated phosphoinositide turnover [8]. This functional duality highlighted the context-dependent behavior of chimeric peptides and underscored the complexity of galanin receptor signaling mechanisms.

Table 1: Key Galanin Chimeric Ligands in Historical Development

Ligand DesignationPeptide CompositionPrimary Receptor InteractionFunctional Characteristics
M15 (Galantide)Galanin(1-13)-Substance P(5-11) amideGalR1 > GalR2Mixed agonist/antagonist profile
M32Galanin(1-13)-Neuropeptide Y(25-36) amidePan-galanin receptorsAntagonist in CNS, agonist in smooth muscle
M35Galanin(1-13)-Bradykinin(2-9) amideGalR1/GalR2Dual agonist/antagonist depending on pathway
M40Galanin(1-13)-Pro-Pro-Ala-Leu-Ala-Leu-Ala amideGalR1/GalR2Predominantly antagonistic properties
M617Galanin(1-13)-Gln14-Bradykinin(2-9) amideGalR1 selective (25-fold vs GalR2)Full agonist at GalR1

The structural refinement of galanin-bradykinin hybrids culminated in M617, a derivative incorporating a glutamine residue at position 14 as a molecular spacer between the galanin and bradykinin fragments [9]. This modification enhanced GalR1 selectivity (Ki = 0.23±0.12 nM for GalR1 vs 5.71±1.28 nM for GalR2), achieving approximately 25-fold specificity for GalR1 over GalR2—a significant improvement over M35's receptor discrimination profile [9]. The evolutionary trajectory from M35 to M617 exemplifies the rational design approach to optimizing chimeric peptides for receptor subtype specificity.

Rationale for Hybrid Peptide Design in Neuromodulation Research

The structural architecture of M35 and related chimeras embodies a deliberate strategy to address three fundamental challenges in neuropeptide pharmacology: receptor subtype discrimination, metabolic stability, and blood-brain barrier penetration. Each domain of the chimeric construct serves specific pharmacological purposes informed by the molecular pharmacology of galanin receptors.

The N-terminal galanin(1-13) domain constitutes the indispensable receptor recognition module. Extensive structure-activity relationship studies established that the first 15 N-terminal amino acids of galanin contain the core residues essential for receptor binding and activation [5]. Within this segment, conserved residues including Trp², Asn⁵, Gly⁸, and Tyr⁹ form critical pharmacophores, particularly for GalR2 interaction [6]. Truncation studies demonstrated that fragments shorter than galanin(1-11) lose receptor affinity, while the C-terminal region beyond residue 16 contributes minimally to receptor binding [1] [5]. The preservation of the N-terminal domain in M35 thus maintains the intrinsic galanin receptor affinity while eliminating the variable C-terminal region that contributes to peptide degradation but not receptor specificity.

The bradykinin-derived C-terminal segment (residues 2-9) serves multiple stabilizing and functional roles:

  • Proteolytic Resistance: The unnatural peptide bond configurations and altered sequence in this domain shield the chimeric peptide from rapid enzymatic degradation, significantly extending its in vivo half-life compared to native galanin [9].
  • Conformational Stabilization: Biophysical studies indicate that the bradykinin fragment promotes a stable secondary structure that positions the N-terminal pharmacophores optimally for receptor interaction [9].
  • Receptor Interaction Modulation: While not activating bradykinin receptors, this domain influences the orientation of the galanin domain within the galanin receptor binding pocket, subtly altering signaling bias [8].

Table 2: Functional Domains of Galanin-Bradykinin Chimeric Peptides

Structural DomainAmino Acid Sequence/PositionFunctional RoleContribution to Pharmacology
Galanin Receptor Binding DomainPositions 1-13 (N-terminal)Primary receptor recognitionDetermines binding affinity to GalR1, GalR2, GalR3
Critical PharmacophoresTrp², Asn⁵, Tyr⁹Direct interaction with receptor binding pocketsMutation reduces affinity 100-1000 fold [6]
Bradykinin Spacer DomainModified BK(2-9) sequenceStructural stabilization & protease resistanceEnhances metabolic stability without activating BK receptors
Linker Modification (M617)Gln¹⁴Spatial separation of domainsEnhances GalR1 selectivity (25-fold vs GalR2) [9]

The hybrid design strategy directly addresses the pharmacological complexity arising from galanin's broad receptor distribution and differential signaling pathways. Galanin receptors exhibit distinctive G-protein coupling preferences: GalR1 and GalR3 primarily signal through Gᵢ/Gₒ proteins, inhibiting adenylate cyclase and reducing cAMP production, while GalR2 couples to Gq/11 proteins, activating phospholipase C (PLC) and generating inositol trisphosphate (IP₃) and diacylglycerol (DAG) [3] [4]. M35's chimeric structure enables nuanced investigation of these pathways. In cellular models, M35 demonstrates pathway-specific actions—inhibiting cAMP accumulation like galanin (indicating agonist behavior) while simultaneously blocking galanin's suppression of carbachol-stimulated phosphoinositide turnover (indicating antagonist behavior) [8]. This functional selectivity makes M35 a valuable tool for dissecting galanin receptor signaling complexity.

Furthermore, the design rationale extends to overcoming pharmacokinetic limitations of native neuropeptides. The compact, stabilized structure of M35 enhances its ability to penetrate the blood-brain barrier compared to full-length galanin, facilitating central nervous system studies [9]. This property proved essential for in vivo investigations of galanin's role in feeding behavior, nociception, and seizure modulation, where M35 has served as a prototype for developing more selective analogs like M617—a GalR1-preferring agonist that stimulates food intake following intracerebroventricular administration without the confounding activity at other receptor types [9].

The continuing refinement of galanin-bradykinin chimeras exemplifies the power of rational hybrid design in creating pharmacological tools that overcome the inherent limitations of native neuropeptides while providing critical insights into receptor-specific neuromodulation. These chimeric ligands remain indispensable for elucidating the distinct physiological roles of galanin receptor subtypes in complex biological systems.

Properties

CAS Number

142846-71-7

Product Name

Galanin-(1-13)-bradykinin-(2-9)-amide

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

Molecular Formula

C107H153N27O26

Molecular Weight

2233.5 g/mol

InChI

InChI=1S/C107H153N27O26/c1-57(2)42-70(123-93(147)71(43-58(3)4)124-95(149)74(47-64-33-35-66(138)36-34-64)121-86(141)52-115-91(145)60(7)118-100(154)78(55-135)128-98(152)77(49-84(109)139)125-94(148)72(44-59(5)6)127-103(157)89(61(8)137)130-99(153)76(119-85(140)50-108)48-65-51-114-68-27-16-15-26-67(65)68)92(146)117-54-88(143)131-38-20-31-82(131)105(159)134-41-21-32-83(134)106(160)133-40-18-29-80(133)101(155)116-53-87(142)120-73(45-62-22-11-9-12-23-62)96(150)129-79(56-136)104(158)132-39-19-30-81(132)102(156)126-75(46-63-24-13-10-14-25-63)97(151)122-69(90(110)144)28-17-37-113-107(111)112/h9-16,22-27,33-36,51,57-61,69-83,89,114,135-138H,17-21,28-32,37-50,52-56,108H2,1-8H3,(H2,109,139)(H2,110,144)(H,115,145)(H,116,155)(H,117,146)(H,118,154)(H,119,140)(H,120,142)(H,121,141)(H,122,151)(H,123,147)(H,124,149)(H,125,148)(H,126,156)(H,127,157)(H,128,152)(H,129,150)(H,130,153)(H4,111,112,113)/t60-,61+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-/m0/s1

InChI Key

JWMXJVFGTXYBFM-AEXVMZOXSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN

Synonyms

galanin-(1-13)-bradykinin-(2-9)-amide
M 35
M-35
M35 peptide

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.